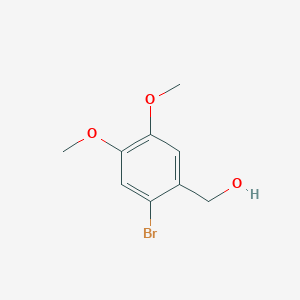

(2-Bromo-4,5-dimethoxyphenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of (2-Bromo-4,5-dimethoxyphenyl)methanol and related bromophenol derivatives has been explored through various methods. For instance, it has been synthesized starting from related methanol derivatives in a process that involves bromination and demethylation reactions (Akbaba et al., 2010). Another method involves the bromination of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, which leads to the formation of bromophenol derivatives through selective O-demethylation (Çetinkaya et al., 2011).

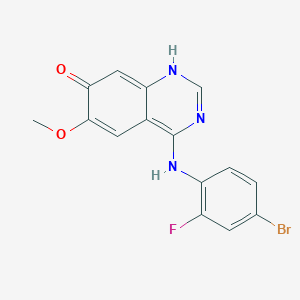

Molecular Structure Analysis

The molecular structure of (2-Bromo-4,5-dimethoxyphenyl)methanol and its derivatives has been determined through various spectroscopic and analytical techniques, including NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations. These studies reveal detailed insights into the molecular geometry, bond lengths, and dihedral angles, providing a foundation for understanding its chemical behavior and reactivity (Martins et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of (2-Bromo-4,5-dimethoxyphenyl)methanol includes its participation in various organic transformations. Its bromo and methoxy groups play a crucial role in its reactivity, facilitating reactions such as O-demethylation, bromination, and coupling reactions. These reactions expand its utility in synthesizing a wide range of compounds with potential biological activities (Shirinian et al., 2012).

Aplicaciones Científicas De Investigación

- Summary of the Application : This compound has been used in the synthesis of novel bromophenol derivatives, which were tested with metabolic enzymes such as acetylcholinesterase (AChE), carbonic anhydrase I (CA I), and II (CA II) isoenzymes .

- Methods of Application or Experimental Procedures : The alkylation reactions of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes produced new diaryl methanes. These targeted bromophenol derivatives were synthesized via the O-Me demethylation of diaryl methanes with BBr3 .

- Results or Outcomes : The novel synthesized bromophenol compounds showed Ki values that ranged from 2.53 ± 0.25 to 25.67 ± 4.58 nM against hCA I, from 1.63 ± 0.11 to 15.05 ± 1.07 nM against hCA II, and from 6.54 ± 1.03 to 24.86 ± 5.30 nM against AChE. The studied compounds in this work exhibited effective hCA isoenzyme and AChE enzyme inhibition effects .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .

Relevant Papers The relevant papers for this compound include those that discuss its synthesis , its use in the synthesis of other compounds , and its physical and chemical properties .

Propiedades

IUPAC Name |

(2-bromo-4,5-dimethoxyphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4,11H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZSRNYOXRHPHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CO)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347198 |

Source

|

| Record name | (2-Bromo-4,5-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-4,5-dimethoxyphenyl)methanol | |

CAS RN |

54370-00-2 |

Source

|

| Record name | (2-Bromo-4,5-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)

![3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B32751.png)

![3-[3-[4-(1-Methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate](/img/structure/B32754.png)